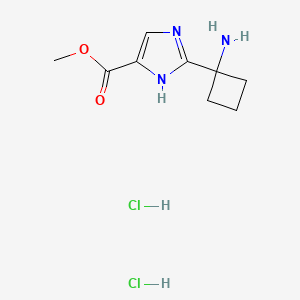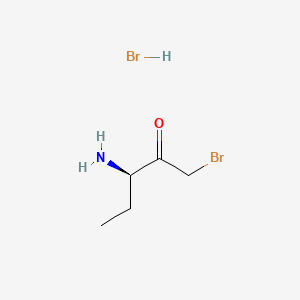![molecular formula C11H22N2O4S B6608843 tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate CAS No. 2361993-55-5](/img/structure/B6608843.png)
tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate, also known as TBMSM, is an organic compound that is used in a variety of scientific applications. It is a versatile compound that can be used to synthesize a variety of compounds, and it has been used in research applications to study the biological mechanisms of various processes.
Applications De Recherche Scientifique
Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate has been used in a variety of scientific research applications, including the study of enzyme inhibition, the synthesis of organic compounds, and the study of biochemical pathways. It has been used to study the inhibition of enzymes such as cytochrome P450s, which are involved in the metabolism of drugs and toxins. It has also been used to synthesize organic compounds, such as carboxylic acids and amino acids, which are important components of proteins. Finally, this compound has been used to study biochemical pathways, such as the synthesis of fatty acids and the metabolism of carbohydrates.
Mécanisme D'action
Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate acts as an inhibitor of enzymes, specifically cytochrome P450s. It binds to the active site of the enzyme, blocking the binding of substrate molecules and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the effects of drugs and toxins on the body, as well as the effects of certain medications on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s, which can lead to an increased metabolism of drugs and toxins. It has also been shown to inhibit the synthesis of fatty acids, which can lead to an increased risk of cardiovascular disease. Finally, it has been shown to inhibit the metabolism of carbohydrates, which can lead to an increased risk of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and it can be used to synthesize a variety of compounds. Additionally, it can be used to study the inhibition of enzymes, which can be useful for studying the effects of drugs and toxins on the body. However, one limitation is that it can have adverse effects on the body, such as an increased risk of cardiovascular disease and diabetes.
Orientations Futures
The potential future directions for the use of tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate in scientific research are numerous. One potential direction is the use of this compound to study the inhibition of enzymes involved in the metabolism of drugs and toxins. Additionally, this compound could be used to study the effects of various drugs on the body, as well as the effects of certain medications on the body. Finally, this compound could be used to study the synthesis of organic compounds, such as carboxylic acids and amino acids, which are important components of proteins.
Méthodes De Synthèse
Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate is synthesized by reacting tert-butyl chloride with 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a solid that can be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
tert-butyl 2-[(methylsulfonimidoyl)methyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-5-6-16-9(7-13)8-18(4,12)15/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMHWGDWKBWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
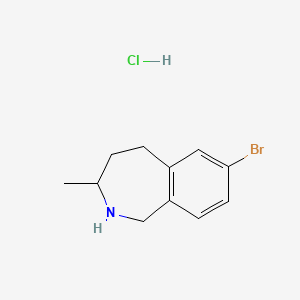
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)


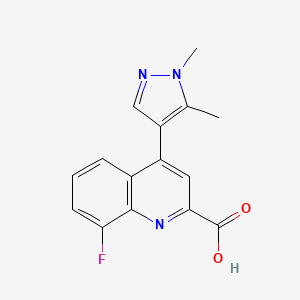
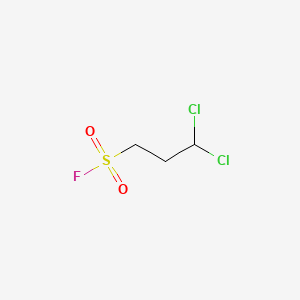

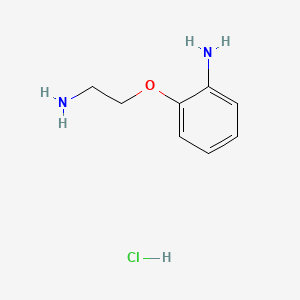
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

